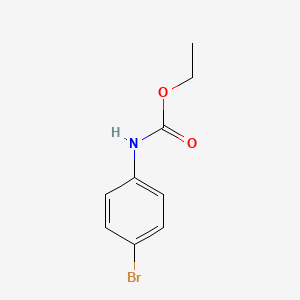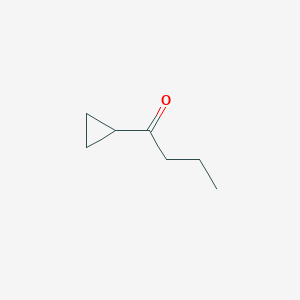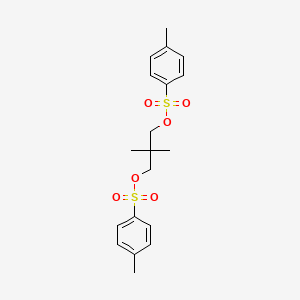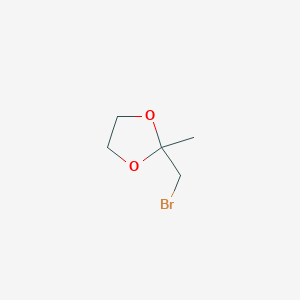
8-Hydroxychinolin-5-carbaldehyd
Übersicht
Beschreibung
8-Hydroxyquinoline-5-carbaldehyde is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline ring system with a hydroxyl group at the 8th position and an aldehyde group at the 5th position. It is a versatile molecule with significant applications in various scientific fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
8-Hydroxyquinoline-5-carbaldehyde, like other 8-Hydroxyquinoline derivatives, has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The primary targets of this compound are 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic biotargets for various human diseases .
Mode of Action
The compound interacts with its targets by acting as an inhibitor. For instance, 5-Carboxy-8-hydroxyquinoline (IOX1), a derivative of 8-Hydroxyquinoline, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways related to the targets it interacts with. For instance, it impacts the pathways related to the demethylation of nucleic acids and histones, which are crucial processes in epigenetic regulation . By inhibiting these processes, the compound can potentially influence gene expression and cellular functions.
Pharmacokinetics
It’s known that the compound is a solid at room temperature . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways it interacts with. For instance, by inhibiting 2OG-dependent enzymes, the compound can potentially influence cellular processes such as gene expression, leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 8-Hydroxyquinoline-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds or ions in the environment. The compound’s stability could also be influenced by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
8-Hydroxyquinoline-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as cholinesterases, which are involved in neurotransmission . The compound’s interaction with these enzymes is primarily through the formation of stable complexes, which inhibit the enzyme’s activity. Additionally, 8-Hydroxyquinoline-5-carbaldehyde can chelate metal ions, forming stable complexes that can influence various biochemical pathways .
Cellular Effects
8-Hydroxyquinoline-5-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cell . These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 8-Hydroxyquinoline-5-carbaldehyde involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, 8-Hydroxyquinoline-5-carbaldehyde can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyquinoline-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Hydroxyquinoline-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 8-Hydroxyquinoline-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced.
Metabolic Pathways
8-Hydroxyquinoline-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of 8-Hydroxyquinoline-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
8-Hydroxyquinoline-5-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-carbaldehyde typically involves the formylation of 8-hydroxyquinoline. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base like sodium hydroxide are used to introduce the formyl group at the 5th position . Another method involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide .
Industrial Production Methods: Industrial production of 8-hydroxyquinoline-5-carbaldehyde may involve large-scale Reimer-Tiemann reactions or other formylation techniques optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group at the 8th position can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: 8-Hydroxyquinoline-5-carboxylic acid.
Reduction: 8-Hydroxyquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: The parent compound, known for its broad biological activity.
5-Nitro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-2-carbaldehyde: Another formylated derivative with different positional isomerism.
Uniqueness: 8-Hydroxyquinoline-5-carbaldehyde is unique due to the specific positioning of the formyl group, which influences its reactivity and biological activity. Its ability to form stable chelates with metal ions makes it particularly valuable in various applications .
Eigenschaften
IUPAC Name |
8-hydroxyquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIADJWREMDHKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298275 | |
| Record name | 8-hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2598-30-3 | |
| Record name | 2598-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2598-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 8-Hydroxyquinoline-5-carbaldehyde useful as a potential metal ion sensor?
A1: 8-Hydroxyquinoline-5-carbaldehyde demonstrates promising potential as a fluorescent chemosensor, particularly for Mg2+ ions. Studies have shown that this compound exhibits a significant increase in fluorescence intensity upon binding with Mg2+ ions, even at very low concentrations. [] This selectivity and sensitivity arise from the specific interaction between the compound's structure and the Mg2+ ion.
Q2: How does the structure of 8-Hydroxyquinoline-5-carbaldehyde influence its ability to bind to metal ions?
A2: The molecular structure of 8-Hydroxyquinoline-5-carbaldehyde plays a crucial role in its metal-binding properties. The molecule contains both an 8-hydroxyquinoline group and a carbaldehyde group. The oxygen and nitrogen atoms within these groups can act as electron donors, forming coordinate bonds with metal ions. [] This ability to chelate metal ions makes 8-Hydroxyquinoline-5-carbaldehyde and its derivatives interesting subjects for further research in sensing and other applications.
Q3: Can 8-Hydroxyquinoline-5-carbaldehyde be modified to target specific metal ions other than Mg2+?
A3: Yes, research suggests that modifications to the 8-Hydroxyquinoline-5-carbaldehyde structure can influence its selectivity for different metal ions. For example, one study successfully synthesized a Schiff base derivative of 8-Hydroxyquinoline-5-carbaldehyde that displayed high selectivity and sensitivity towards Al3+ ions in a slightly acidic aqueous environment. [] This highlights the potential for tailoring the compound's properties for specific metal ion detection by introducing different substituents and modifying its structure.
Q4: What synthetic approaches are available for producing 8-Hydroxyquinoline-5-carbaldehyde and its derivatives?
A4: Several synthetic routes are available for obtaining 8-Hydroxyquinoline-5-carbaldehyde and its derivatives. Researchers often utilize classic methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for introducing aldehyde groups at specific positions on the quinoline ring. [] Choosing the optimal method depends on factors such as the desired substitution pattern, reaction efficiency, and overall yield.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















